molecular formula C3H9N B572221 Ethyl-d5-methylamine CAS No. 1219804-73-5

Ethyl-d5-methylamine

Cat. No.: B572221
CAS No.: 1219804-73-5
M. Wt: 64.143
InChI Key: LIWAQLJGPBVORC-WNWXXORZSA-N
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Description

Ethyl-d5-methylamine is an isotopically labeled compound, where the hydrogen atoms in the ethyl group are replaced with deuterium (heavy hydrogen). This compound is primarily used in research settings to study reaction mechanisms and metabolic pathways due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-d5-methylamine can be synthesized through the alkylation of deuterated ethylamine with methyl iodide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl-d5-methylamine can undergo oxidation reactions to form corresponding oxides or amides.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.

Major Products:

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of simpler amines or hydrocarbons.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Ethyl-d5-methylamine is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used to study reaction mechanisms and kinetics by tracking the deuterium atoms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and catalysts, where isotopic labeling helps in understanding the reaction pathways.

Mechanism of Action

The mechanism of action of ethyl-d5-methylamine involves its interaction with various molecular targets. The deuterium atoms in the compound provide a unique way to study these interactions without altering the chemical properties significantly. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, where the compound acts as a nucleophile or an electron donor/acceptor.

Comparison with Similar Compounds

    Methylamine: A primary amine with similar chemical properties but without isotopic labeling.

    Ethylamine: Another primary amine, differing only in the presence of deuterium in ethyl-d5-methylamine.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and metabolic pathways. This isotopic labeling provides a distinct advantage in research applications, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

1,1,2,2,2-pentadeuterio-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWAQLJGPBVORC-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

64.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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